3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide
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Overview
Description
3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is a complex organic compound that features a benzodiazole ring, an azetidine ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving appropriate precursors such as β-amino alcohols.
Oxolane Moiety Introduction: The oxolane ring can be introduced via nucleophilic substitution reactions using oxirane derivatives.
Final Coupling: The final step involves coupling the benzodiazole, azetidine, and oxolane moieties using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the azetidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the oxolane moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the azetidine ring.
Substitution: Substituted oxolane derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.
Materials Science: The compound’s structural rigidity and functional groups make it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study the interactions of benzodiazole and azetidine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodiazole ring can interact with nucleic acids or proteins, while the azetidine ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride: This compound shares the benzodiazole ring but differs in the presence of a propanoic acid moiety instead of the azetidine and oxolane rings.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: This compound contains multiple benzimidazole rings, similar to the benzodiazole ring in the target compound.
Uniqueness
3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is unique due to its combination of benzodiazole, azetidine, and oxolane rings, which provide a distinct set of chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-19-15-6-2-3-7-16(15)21(12)13-10-20(11-13)17(22)18-9-14-5-4-8-23-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKGPBSMYBWHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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